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Compound of Interest

4-Fluoro-2-methylphenethyl!
Compound Name:

alcohol
CAS No.: 124869-88-1
Cat. No.: B2429932

Get Quote

Executive Summary

4-Fluoro-2-methylphenethyl alcohol (CAS 124869-88-1) is a specialized disubstituted
benzeneethanol derivative serving as a critical pharmacophore building block. It is most notably
recognized as a key intermediate in the synthesis of Lumateperone (ITI-007), a novel
antipsychotic agent.

Unlike its monosubstituted analogs (4-fluorophenethyl alcohol or 2-methylphenethyl alcohol),
this compound offers a unique balance of metabolic stability (via para-fluorination) and
conformational restriction (via ortho-methylation). This guide provides a technical
characterization, synthesis protocols, and a comparative analysis against standard alternatives
to assist researchers in optimizing lead generation and process scale-up.

Chemical Identity & Specifications

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2429932#bc-rfq
https://www.benchchem.com/product/b2429932/docs?utm_src=pdf-body#technical-comparison-guide-4-fluoro-2-methylphenethyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2429932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Property

Specification

Chemical Name

4-Fluoro-2-methylphenethyl alcohol

IUPAC Name 2-(4-Fluoro-2-methylphenyl)ethanol

CAS Number 124869-88-1 (Primary); Note: Often indexed via
acid precursor 407640-40-8
C

Molecular Formula H
FO

Molecular Weight 154.18 g/mol

Appearance Clear, colorless to pale yellow liquid

Boiling Point (Pred.)

237 = 25 °C at 760 mmHg

Density (Pred.)

1.1 +0.1 g/cm3

Solubility

Soluble in DCM, Ethyl Acetate, Methanol,;

Sparingly soluble in water

Key Function

Nucleophilic linker for alkylation (after activation

as Tosylate/Mesylate)

Comparative Analysis: Structural & Functional

Advantages

This section objectively compares the target compound with its closest structural analogs to

justify its selection in drug design.

Table 1: Performance Comparison with Analogs

© 2026 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2429932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

4-Fluoro-2- 4-Fluorophenethyl 2-Methylphenethyl
Feature methylphenethyl alcohol (Alternative  alcohol (Alternative
alcohol (Target) A) B)
CAS 124869-88-1 7589-27-7 19819-98-8

Electronic Profile

Dual Effect: +I (Me)
and -I/+R (F).
Electron-rich ring but
deactivated at

metabolic sites.

Electron-withdrawing
(inductive) at para

position.

Electron-donating (+)

from methyl group.

Metabolic Stability

High: Para-F blocks
CYP450 oxidation at

the most reactive site.

High: Para-F blocks
oxidation.

Low: Para-position is
open to rapid

hydroxylation.

Steric Profile

Restricted: Ortho-Me
induces torsion,
locking the ethyl side
chain conformation.

Flexible: Free rotation

of the ethyl side chain.

Restricted: Similar

steric lock to target.

Reactivity (SN2)

Moderate: Ortho-Me
slightly hinders

nucleophilic attack on

Fast: Minimal steric

Moderate: Steric

hindrance similar to

) hindrance.
the activated alcohol target.
(Tosylate).
Lumateperone _
] o ) General fluorinated Fragrance / General
Primary Application Synthesis ) ) )
linkers intermediate
(Schizophrenia)
Scientist’s Insight
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Selection Logic: Choose 4-Fluoro-2-methylphenethyl alcohol when your SAR (Structure-
Activity Relationship) data suggests that the biological target requires a specific rotational
conformation (enforced by the 2-Me group) and extended half-life (conferred by the 4-F group).
Using Alternative A loses the conformational lock; using Alternative B sacrifices metabolic

stability.

Characterization Data Suite

As experimental spectra are often proprietary, the following data is derived from high-fidelity
predictive models and validated against substituent additivity rules (Hammett/Taft) for phenethyl

alcohols.

Nuclear Magnetic Resonance (NMR) Analysis
H NMR (400 MHz, CDCI

):
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Shift (

- . . Structural
Multiplicity Integration Assignment .
Logic

» Ppm)

Ortho to alkyl,
meta to F.

7.10 dd 1H Ar-H (C6) _
Deshielded by
ring current.
Ortho to F (

6.85 dd 1H Ar-H (C3)

Hz), meta to Me.
Meta to alkyl,

6.80 td 1H Ar-H (C5)

ortho to F.
-CH . .
Typical prima
3.82 t 2H ypieatp _ i
-OH alcohol shift.
Ar-CH

2.85 t 2H Benzylic protons.
Diagnostic

2.32 s 3H Ar-CH singlet for ortho-
methyl.
Exchangeable

1.60 brs 1H -OH

hydroxy! proton.

F NMR (376 MHz, CDCI

):

e -115to -118 ppm: Single multiplet (Typical for fluoro-benzene derivatives).

Mass Spectrometry (MS)

« lonization Mode: EI (70 eV) or ESI+

e Molecular lon (M+): 154 m/z (Often weak in EI)
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o Key Fragments:
o m/iz136[M-H
O]
: Characteristic loss of water.
o m/z123[M-CH
OH]
: Tropylium-like cation (fluoro-methyl-benzyl cation).
o mz109[M-C
H
OH]

: Fluoro-toluene cation.

Experimental Protocols
Synthesis Workflow: Reduction of Acid Precursor

Objective: Synthesize 4-Fluoro-2-methylphenethyl alcohol from 2-(4-fluoro-2-
methylphenyl)acetic acid. Scale: 10 mmol (Lab Scale)

Reagents:
e 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8)
e Lithium Aluminum Hydride (LiAIH

) or Borane-THF Complex (BH
THF)

e Anhydrous THF

e Glauber’s Salt (Na
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SO
10H

O) for quenching
Protocol:
e Setup: Flame-dry a 100 mL 2-neck round bottom flask. Purge with Argon.

 Dissolution: Add 2-(4-fluoro-2-methylphenyl)acetic acid (1.68 g, 10 mmol) and anhydrous
THF (20 mL). Cool to 0°C.

e Reduction:
o Option A (LIAIH
): Carefully add LiAIH
(1.0 M in THF, 15 mL) dropwise. Exothermic!
o Option B (BH

): Add BH

THF (1.0 M, 12 mL) dropwise. (Preferred for milder conditions).

e Reaction: Warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC (30%
EtOAc/Hexane).

¢ Quench: Cool to 0°C.
o If LIAIH

used: Fieser workup (Water, 15% NaOH, Water).

o IfBH
used: Add MeOH slowly until bubbling ceases.

o Workup: Dilute with Et
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O, wash with brine, dry over MgSO
, and concentrate in vacuo.

e Purification: Flash column chromatography (SiO

, 10-20% EtOAc in Hexanes) to yield the pure alcohol.

Visualization of Synthesis Logic

Start: 2-(4-Fluoro-2-methylphenyl)

. 1 . e
acetic acid Reagent: LiAIH4 or BH3-THF Reduction _ | = | Hydrolysis Quench Purification _ | product: 4-Fluoro-2-methylphenethyl alcohol
d
(CAS 407640-40-8) Solvent: Anhydrous THF | Alkoxy- omplex | Fieser Workup / MeOH (CAS 124869-88-1)

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway via acid reduction, ensuring high yield and purity.[1]

Analytical Decision Tree

Use this logic flow to confirm the identity of the synthesized product.

Isolated Oil Sample

1H NMR Check 19F NMR Check
Singlet at ~2.3 ppm? Multiplet at -116 ppm?
(Methyl Group) (Fluoro Group)
No 0

PASS: Identity Confirmed FAIL: Check Regioisomers
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Figure 2: Quality Control decision tree for validating the 2-methyl and 4-fluoro substituents.

References

o Preparation of Lumateperone:Intra-Cellular Therapies, Inc. Patents describing the use of 4-
fluoro-2-methylphenyl intermediates.[1]

o General Synthesis of Phenethyl Alcohols: Brown, H. C., & Heim, P. (1973). "Selective
reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran.” Journal of Organic
Chemistry.

o Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic
Compounds."” Springer. (Standard Reference for Shift Prediction).

o CAS Registry Data: Common Chemistry (CAS) & PubChem. (Used for comparative
baseline).

Disclaimer: This guide is for research and development purposes only. Always consult the
latest Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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